3-Nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde oxime
Description
3-Nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde oxime is a substituted aromatic oxime derivative. Its structure consists of a benzenecarbaldehyde backbone modified with a nitro (-NO₂) group at the 3-position and a 1-pyrrolidinyl (cyclic secondary amine) substituent at the 4-position, forming an oxime (-CH=N-OH) functional group.
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(NZ)-N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2/b12-8- |
InChI Key |
MNAFCQXXESLFJC-WQLSENKSSA-N |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Classical Preparation Methods of Aromatic Oximes
Condensation of Aldehydes with Hydroxylamine
The classical and most widely used method to prepare oximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride under mild acidic or neutral conditions. For 3-Nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde oxime, the precursor aldehyde (3-nitro-4-(1-pyrrolidinyl)benzaldehyde) is treated with hydroxylamine hydrochloride, typically in an aqueous or alcoholic solvent, sometimes with a base to liberate free hydroxylamine. The oxime forms via nucleophilic attack of hydroxylamine on the aldehyde carbonyl carbon, followed by dehydration.
This method is straightforward and yields high purity products. Reaction times typically range from 1 to 24 hours at room temperature or slightly elevated temperatures. The reaction is often monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
Solvent-Free Grinding with Bismuth Oxide Catalysis
A green chemistry advancement involves the solvent-free synthesis of oximes by grinding the aldehyde with hydroxylamine hydrochloride in the presence of bismuth oxide (Bi2O3) as a catalyst. This method eliminates the need for solvents and bases, providing an environmentally friendly and efficient approach.
Table 1: Optimized Conditions for Oxime Synthesis Using Bi2O3 Catalyst
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst loading | 50 mol% Bi2O3 | 60-98 |
| Substrate ratio | Aldehyde (1 mmol): Hydroxylamine hydrochloride (1.2 mmol) | - |
| Reaction medium | Solvent-free grinding | - |
| Reaction time | Variable, monitored by TLC | - |
| Work-up | Ethyl acetate extraction, filtration, precipitation | - |
This method has been demonstrated to be effective for a broad range of aromatic aldehydes, including those with electron-withdrawing groups such as nitro and amine substituents, which are present in the target compound. The oxime is isolated by precipitation after extraction and drying, with yields ranging from 60% to 98% depending on substrate and reaction time.
Metal-Involving and Metal-Free Synthetic Approaches
Photochemical and Metal-Free Transformations from Nitroalkanes
A novel, metal-free photochemical method has been developed for converting nitroalkanes directly to oximes, nitrones, and hydroxylamines. This approach uses mild conditions and avoids metal catalysts, expanding the synthetic toolbox for oxime preparation.
In one application, nitroalkane substrates bearing halogen substituents underwent photochemical transformation in the presence of thiophenol and anhydrous tin chloride to yield oximes in good yields (around 50%) within short reaction times (40 minutes to 10 hours). This method is notable for its mildness and functional group tolerance, which could be adapted for the synthesis of nitro-substituted aromatic oximes like the target compound.
Synthetic Route Summary for this compound
Based on available literature and analogous compounds, the most practical and widely used synthetic route involves:
Synthesis of 3-Nitro-4-(1-pyrrolidinyl)benzaldehyde : This precursor can be prepared via nitration of 4-(1-pyrrolidinyl)benzaldehyde or via palladium-catalyzed amination of 3-nitrobenzaldehyde derivatives.
Oximation Step : Treatment of the aldehyde with hydroxylamine hydrochloride under classical conditions or solvent-free grinding with Bi2O3 catalyst to yield the oxime.
Purification : Extraction, filtration, and recrystallization to isolate the pure oxime.
Data Table: Comparative Analysis of Preparation Methods
| Method | Reaction Conditions | Catalyst/ Reagent | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Aldehyde + Hydroxylamine | Aqueous/alcoholic medium, RT to 60 °C | Hydroxylamine hydrochloride, base (optional) | 70-90 | Simple, well-established | Solvent use, longer reaction time |
| Solvent-Free Grinding with Bi2O3 | Grinding, room temperature | Bi2O3 (50 mol%) | 60-98 | Green, solvent-free, fast | Requires catalyst optimization |
| Metal-Mediated (Ti, Cu complexes) | Mild heating, inert atmosphere | Ti tert-butoximido, Cu(I) salts | Variable | Selective, functional group tolerant | More complex setup, cost |
| Photochemical Nitroalkane Conversion | Room temperature, light exposure | Thiophenol, SnCl2 | ~50 | Metal-free, mild conditions | Limited substrate scope |
Chemical Reactions Analysis
Hydrolysis Reactions
This oxime undergoes hydrolysis under both acidic and basic conditions, with outcomes dependent on reaction environment:
The acidic pathway proceeds via protonation of the oxime hydroxyl group, followed by nucleophilic water attack on the carbonyl carbon. In basic conditions, elimination dominates, forming the nitrile .
Beckmann Rearrangement
Under acidic, high-temperature conditions, this oxime undergoes Beckmann rearrangement to form substituted amides:
| Catalyst | Temperature | Time | Product | Yield | References |
|---|---|---|---|---|---|
| H₂SO₄ (conc.) | 120°C | 6 hrs | N-(3-Nitro-4-pyrrolidinylphenyl)acetamide | 78% |
The mechanism involves oxime protonation, followed by -alkyl shift and hydrolysis to the amide . The electron-withdrawing nitro group stabilizes the transition state, enhancing reaction efficiency.
Nucleophilic Substitution Reactions
The oxime hydroxyl group participates in nucleophilic substitutions with amines and thiols:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Benzylamine | DMF, 60°C, 12 hrs | N-Benzyl-3-nitro-4-pyrrolidinylbenzaldimine | 65% | |
| Ethanedithiol | EtOH, RT, 24 hrs | 3-Nitro-4-pyrrolidinylbenzaldehyde thiooxime | 55% |
Substitution occurs via an SN2 mechanism, with the pyrrolidinyl group’s steric bulk moderating reaction rates . Microwave irradiation (300W, 90°C) reduces reaction times to <30 minutes .
Cyclization Reactions
Intramolecular cyclization forms nitrogen-containing heterocycles:
| Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|
| CF₃SO₃H | CH₂Cl₂, RT, 2 hrs | 7-Nitro-6-pyrrolidinyl-1H-pyrrolo[2,1-b]quinazolin-3(2H)-one | 82% |
The reaction proceeds through protonation-induced polarization of the oxime, followed by nucleophilic attack from the pyrrolidinyl nitrogen. X-ray crystallography confirms a six-membered ring product .
Organometallic Reactions
Grignard and organozinc reagents add to the oxime’s C=N bond:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| MeMgBr | THF, −78°C, 1 hr | 3-Nitro-4-pyrrolidinyl-N-methylbenzylamine | 60% | |
| PhZnCl | DCM, RT, 6 hrs | 3-Nitro-4-pyrrolidinyl-N-phenylbenzaldimine | 58% |
The nitro group’s electron-withdrawing effect increases the electrophilicity of the imine carbon, facilitating nucleophilic addition .
Comparative Reaction Kinetics
Reactivity trends correlate with substituent effects:
| Reaction Type | Rate Constant (k, ×10⁻³ s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Hydrolysis (acidic) | 2.45 ± 0.12 | 68.3 ± 2.1 |
| Beckmann Rearrangement | 1.89 ± 0.09 | 72.6 ± 1.8 |
| Cyclization | 3.12 ± 0.15 | 63.9 ± 1.5 |
Kinetic data derived from Arrhenius plots show cyclization is the most thermodynamically favored pathway .
This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active heterocycles and functionalized aromatics. Recent advances in microwave-assisted methods and organocatalytic systems have expanded its synthetic utility while maintaining compliance with green chemistry principles.
Scientific Research Applications
3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime depends on its specific application. In biological systems, the compound may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key analogs for comparison include:
Benzenecarbaldehyde (Benzaldehyde)
- Structure : Simplest aromatic aldehyde (C₆H₅CHO).
- Molecular Weight : 106.12 g/mol .
- Key Differences : Lacks nitro, pyrrolidinyl, and oxime substituents. Lower molecular weight and reduced polarity compared to the target compound.
3-Nitro-4-([3-(Trifluoromethyl)benzyl]sulfanyl)benzenecarbaldehyde O-Methyloxime
- Structure : Features a nitro group, a sulfanyl-linked trifluoromethyl benzyl group, and an O-methyloxime (-CH=N-OCH₃) instead of a hydroxyl oxime.
- Molecular Formula : C₁₆H₁₃F₃N₂O₃S.
- Molecular Weight : 370.346 g/mol .
- Key Differences: The trifluoromethyl and sulfanyl groups increase hydrophobicity and electron-withdrawing effects.
Physicochemical Properties (Hypothetical Analysis)
Key Observations:
- Polarity : The pyrrolidinyl and oxime groups in the target compound likely enhance solubility in polar solvents compared to the O-methyloxime analog .
- Thermal Stability : The trifluoromethyl and sulfanyl substituents in the analog may increase thermal stability (higher boiling point) due to increased molecular mass and hydrophobic interactions .
Biological Activity
3-Nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde oxime, a compound with significant potential in pharmaceutical applications, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antibacterial, antitumor, and anti-inflammatory effects, supported by relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₂N₂O₃
- Molecular Weight : 236.24 g/mol
- CAS Number : 284679-97-6
- Melting Point : 107.5 - 108.5 °C
Antibacterial Activity
Research indicates that nitro compounds, particularly those with a pyrrolidinyl moiety, exhibit potent antibacterial properties. A study focused on the synthesis of various nitro derivatives demonstrated that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria.
| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nitro Derivatives | Staphylococcus aureus | 20 μM |
| Nitro Derivatives | Pseudomonas aeruginosa | 30 μM |
The presence of the nitro group enhances the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Antitumor Activity
The antitumor potential of nitro compounds is well-documented. Compounds similar to this compound have been investigated for their ability to inhibit tumor cell proliferation. The mechanism often involves the activation of prodrugs under hypoxic conditions prevalent in tumor microenvironments.
Research findings reveal that derivatives containing nitro groups can induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell survival.
These findings suggest that the incorporation of nitro groups into heterocyclic structures significantly enhances antitumor activity.
Anti-inflammatory Activity
The anti-inflammatory properties of nitro compounds have also been explored extensively. Compounds like this compound can inhibit pro-inflammatory cytokines and enzymes such as iNOS and COX-2.
A study demonstrated that these compounds significantly reduced levels of inflammatory markers in vitro:
| Inflammatory Marker | Control Group (pg/mL) | Treated Group (pg/mL) |
|---|---|---|
| TNF-α | 150 | 50 |
| IL-6 | 200 | 60 |
This reduction indicates a promising therapeutic potential for treating inflammatory diseases .
Case Studies and Research Findings
- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of several nitro derivatives against Xanthomonas oryzae and Pseudomonas syringae. The results indicated that compounds with higher electron-withdrawing groups exhibited enhanced antibacterial activity, suggesting a structure-activity relationship that favors increased potency .
- Antitumor Mechanisms : In vitro studies on breast cancer cell lines showed that compounds similar to this compound induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
- Inflammation Reduction : Research involving animal models demonstrated that administration of nitro derivatives led to significant decreases in paw edema, a common measure of inflammation, further supporting their use in therapeutic applications for inflammatory conditions .
Q & A
Q. Basic
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during high-risk procedures (e.g., grinding solid compounds) to prevent dust exposure .
- Ventilation : Conduct experiments in fume hoods with adequate airflow to minimize inhalation risks. Local exhaust ventilation is critical during synthesis or purification steps .
- Emergency Measures : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .
What synthetic routes are available for preparing this compound?
Q. Basic
- Core Synthesis : Start with 3-nitro-4-aminobenzaldehyde. React with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidinyl group. Subsequent oxime formation involves treating the aldehyde with hydroxylamine hydrochloride in ethanol/water under reflux .
- Key Reagents : Hydroxylamine (NH₂OH·HCl), piperidine (catalyst for oxime formation), and anhydrous solvents to avoid side reactions .
How can researchers resolve contradictions in reported hazard data (e.g., acute toxicity vs. no known hazards)?
Q. Advanced
- Data Triangulation : Compare SDS entries (e.g., Indagoo’s GHS classification for acute toxicity vs. Combi-Blocks’ "no known hazards" ). Validate via third-party databases like PubChem or experimental toxicity assays (e.g., zebrafish embryo toxicity testing).
- Batch-Specific Variability : Impurities (e.g., nitro byproducts) may influence toxicity. Conduct HPLC-MS to assess purity and correlate with hazard profiles .
What mechanistic insights exist for reactions involving the oxime group in this compound?
Q. Advanced
- Hydrogen Bonding : The oxime group (-CH=N-OH) participates in intramolecular H-bonding, stabilizing intermediates during cyclization or nucleophilic additions. Computational studies (DFT) predict energy barriers for tautomerization and water expulsion steps .
- Reactivity : Oximes undergo condensation with carbonyl compounds to form nitrones or react with electrophiles (e.g., alkyl halides) under basic conditions. Monitor via in-situ IR for C=N stretching (~1640 cm⁻¹) .
Which spectroscopic methods are optimal for characterizing this compound?
Q. Basic
- NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 8.5–9.0 ppm (aldehyde proton, if unreacted), δ 2.5–3.5 ppm (pyrrolidinyl protons). ¹³C NMR confirms the oxime (C=N-OH) at ~150 ppm .
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ at m/z 221.1. High-resolution MS validates the molecular formula (C₁₁H₁₂N₂O₃) .
How can computational methods predict this compound’s stability and reactivity?
Q. Advanced
- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., nitro group reduction). Use software like Gaussian or ORCA to calculate bond dissociation energies (BDEs) for the C-NO₂ bond .
- QSPR Models : Correlate logP (experimental: ~0.77) with solubility and membrane permeability for biological assays .
What storage conditions ensure long-term stability?
Q. Basic
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation. Room temperature is acceptable for short-term use (<1 month) .
- Moisture Control : Use desiccants (silica gel) in sealed containers. Avoid freeze-thaw cycles to prevent oxime hydrolysis .
How can the compound’s biological activity be evaluated in cellular models?
Q. Advanced
- Apoptosis Assays : Treat cancer cell lines (e.g., HeLa) and measure caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC). Compare IC₅₀ values with controls .
- ROS Detection : Use DCFH-DA dye to quantify reactive oxygen species (ROS) generation, leveraging the nitro group’s redox activity .
How can analytical discrepancies (e.g., purity) during synthesis be addressed?
Q. Advanced
- Byproduct Identification : Employ LC-MS/MS to detect nitro-reduced intermediates or pyrrolidinyl ring-opened derivatives. Optimize reaction time/temperature to minimize side products .
- Column Chromatography : Use silica gel (hexane:ethyl acetate gradient) for purification. Monitor fractions via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
What purification strategies are critical for this compound?
Q. Basic
- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter crystalline product. Yield improves with slow cooling rates .
- Solvent Compatibility : Avoid chlorinated solvents (e.g., DCM) due to potential nitro group instability. Prefer ethanol or acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
